4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound has the molecular formula and a molecular weight of 275.49 g/mol. Its structure includes a bromine atom at the 4-position, a chlorine atom at the 7-position, and a carboxylic acid functional group at the 3-position, which contributes to its unique chemical properties and biological activities .
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered physicochemical properties .
The biological activity of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid is notable, particularly in medicinal chemistry. It has been studied for its potential:
The synthesis of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid typically involves several steps:
Industrial production often utilizes transition metal catalysts to enhance yield and purity while minimizing byproducts .
4-Bromo-7-chloro-1H-indazole-3-carboxylic acid has several applications across different fields:
Interaction studies involving 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid focus on its biochemical interactions:
Several compounds share structural similarities with 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid. Here are some notable examples:
| Compound Name | Similarity Index | Key Features |
|---|---|---|
| 4-Bromo-6-chloro-1H-indazole-3-carboxylic acid | 0.95 | Similar structure with different halogen substitution. |
| 6-amino-3-bromo-5-chloro-1H-indazole-7-carboxylic acid | 0.87 | Contains amino group; potential for different biological activity. |
| 7-Chloro-1H-indazole-3-carboxylic acid | 0.85 | Lacks bromine; simpler structure affecting reactivity. |
| Methyl 4-bromo-7-chloro-1H-indazole-3-carboxylate | 0.81 | Ester derivative; altered solubility and reactivity profile. |
These compounds highlight the uniqueness of 4-Bromo-7-chloro-1H-indazole-3-carboxylic acid through its specific halogen substitutions and functional groups, which influence its biological activity and chemical behavior .